(2-(Aminomethyl)phenyl)boronic acid
CAS No.: 248274-03-5
Cat. No.: VC21185464
Molecular Formula: C7H10BNO2
Molecular Weight: 150.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 248274-03-5 |
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Molecular Formula | C7H10BNO2 |
Molecular Weight | 150.97 g/mol |
IUPAC Name | [2-(aminomethyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 |
Standard InChI Key | NXIUTNQGRDQRHA-UHFFFAOYSA-N |
SMILES | B(C1=CC=CC=C1CN)(O)O |
Canonical SMILES | B(C1=CC=CC=C1CN)(O)O |
Introduction
Chemical Identity and Structure
(2-(Aminomethyl)phenyl)boronic acid belongs to the class of arylboronic acids, characterized by a carbon-boron bond that makes it significant in synthetic organic chemistry and medicinal chemistry. The compound features a distinctive structural arrangement with an aminomethyl group (-CH2NH2) positioned ortho to the boronic acid (-B(OH)2) functionality on a phenyl ring.
This compound exists in two main forms: the free boronic acid (CAS: 248274-03-5) and its hydrochloride salt (CAS: 850589-36-5) . The molecular formula of the free acid is C7H10BNO2 with a molecular weight of 150.97 g/mol, while the hydrochloride salt has the formula C7H11BClNO2 with a molecular weight of 187.43 g/mol .
The structural characteristics can be represented by the following identifiers:
Physical and Chemical Properties
Physical Properties
Understanding the physical properties of (2-(Aminomethyl)phenyl)boronic acid is crucial for its handling, storage, and application in research settings. The following table provides a comprehensive overview of its key physical properties:
For the hydrochloride salt form, the LogP value is reported as -0.7531, indicating greater hydrophilicity compared to the free acid form .
Chemical Reactivity
(2-(Aminomethyl)phenyl)boronic acid exhibits several important chemical properties that determine its reactivity patterns and applications:
The boronic acid functionality (-B(OH)2) demonstrates Lewis acidic character and forms reversible covalent bonds with diols, which is the foundation for its use in developing selective sensors for glucose and other saccharides. This reaction involves the formation of cyclic boronate esters, which are stabilized through hydrogen bonding and electrostatic interactions.
The aminomethyl group provides a reactive primary amine site that can participate in various transformations including alkylation, amidation, and other amine-specific reactions . This functional group is particularly valuable in peptide chemistry and can serve as a point of attachment for incorporating the compound into more complex structures.
The ortho relationship between the boronic acid and aminomethyl groups creates a unique spatial arrangement that influences reactivity and can potentially facilitate intramolecular interactions. This proximity effect has implications for both chemical reactions and binding interactions with target molecules.
Synthesis Methods
Amination-Reduction Reactions
The synthesis of (2-(Aminomethyl)phenyl)boronic acid commonly employs amination-reduction reactions starting from (2-formylphenyl)boronic acid. This synthetic route involves:
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Reaction of (2-formylphenyl)boronic acid with amines such as morpholine to form an imine intermediate
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Reduction of the imine to generate the aminomethyl functionality
This process requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. The methods must preserve the integrity of the boronic acid group while successfully transforming the aldehyde to an aminomethyl group.
Alkylation Approaches for Peptide Functionalization
For incorporating (2-(Aminomethyl)phenyl)boronic acid into peptides, researchers have developed specialized approaches using o-(bromomethyl)phenylboronic acid as a key reagent . Three primary methods have been reported:
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Solution-Phase Alkylation: This method involves alkylating secondary amines with o-(bromomethyl)phenylboronic acid in solution. The procedure typically includes:
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Selective Modification of Cysteine Residues: This approach uses an iodoacetamide linker with a boc-protected secondary amine to selectively modify cysteine residues in solution, followed by reaction with o-(bromomethyl)phenylboronic acid .
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Incorporation via N-epsilon-Methyl Lysine: This direct approach utilizes commercially available N-epsilon-methyl lysine to incorporate a secondary amine, which can then be alkylated with o-(bromomethyl)phenylboronic acid .
These synthetic approaches provide valuable strategies for creating complex peptides containing the o-(aminomethyl)phenylboronic acid functionality, which is crucial for applications requiring saccharide binding under physiological conditions.
Analytical Characterization
Proper characterization of (2-(Aminomethyl)phenyl)boronic acid is essential for confirming its structure, purity, and properties. Several analytical techniques are commonly employed:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural confirmation:
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¹H NMR provides information about hydrogen environments in the molecule
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¹³C NMR helps identify the carbon framework
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¹¹B NMR specifically characterizes the boron environment and confirms the presence of the boronic acid functionality
Infrared (IR) spectroscopy identifies characteristic functional groups through their absorption bands, including B-O stretching vibrations of the boronic acid group (~1350-1330 cm⁻¹) and N-H stretching of the amino group (~3300-3500 cm⁻¹).
Chromatographic and Mass Spectrometry Techniques
High-Performance Liquid Chromatography (HPLC) serves both as an analytical technique for purity assessment and as a purification method, especially after synthetic procedures such as peptide functionalization .
Mass Spectrometry provides crucial information about molecular weight and fragmentation patterns, helping to confirm the structure. For (2-(Aminomethyl)phenyl)boronic acid, the expected molecular ion peak would appear at m/z 151.08 .
These analytical methods collectively provide comprehensive characterization, ensuring the identity and purity of the compound for subsequent applications.
Chemical Reactions and Applications
Suzuki Coupling Reactions
(2-(Aminomethyl)phenyl)boronic acid participates in Suzuki coupling reactions, which are palladium-catalyzed cross-coupling reactions between organoboron compounds and organic halides or triflates. These reactions are fundamental in organic synthesis for carbon-carbon bond formation and represent one of the most important applications of boronic acids in synthetic chemistry.
The general reaction scheme can be represented as:
(2-(Aminomethyl)phenyl)boronic acid + R-X → (2-(Aminomethyl)phenyl)-R + [B] + [X]
Where:
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R-X represents an organic halide or triflate
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[B] and [X] are byproducts containing boron and the halide/triflate
The reaction typically proceeds through a catalytic cycle involving:
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Oxidative addition of the organic halide to the palladium catalyst
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Transmetallation with the boronic acid
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Reductive elimination to form the product and regenerate the catalyst
The aminomethyl group in the molecule provides an additional functional handle that can be further modified in subsequent transformations, adding versatility to the products of these coupling reactions.
Interaction with Biological Molecules
The interaction of (2-(Aminomethyl)phenyl)boronic acid with biological molecules typically involves the formation of boronate esters with compounds containing 1,2- or 1,3-diol functionalities. This interaction is particularly relevant for:
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Saccharide Binding: The compound forms reversible covalent bonds with saccharides, with the binding stability and selectivity influenced by:
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The pH of the medium
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The specific configuration of the saccharide
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The presence of other functional groups that can participate in secondary interactions
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Stabilization through Hydrogen Bonding: The binding interactions are stabilized through hydrogen bonding and electrostatic interactions involving both the boronic acid and potentially the aminomethyl group .
These binding characteristics form the foundation for applications in saccharide sensing and potentially in targeted delivery systems that exploit saccharide recognition.
Peptide Functionalization
The incorporation of (2-(Aminomethyl)phenyl)boronic acid into peptides creates boronic acid-modified peptides with enhanced binding properties and potential applications in sensing and therapeutics .
An efficient methodology for introducing o-(aminomethyl)phenylboronic acids into peptides involves alkylating a secondary amine with o-(bromomethyl)phenylboronic acid . This approach is particularly valuable because it allows for the incorporation of the critical o-aminomethyl functionality that enables binding of saccharides under physiological conditions.
Solution-phase chemistries have been reported to afford the highest yields in these functionalization reactions and have been successfully employed to synthesize complex biotinylated multi-boronic acid peptides . These modified peptides combine the molecular recognition capabilities of peptides with the saccharide binding properties of boronic acids, creating dual-function molecular tools.
Current Research and Future Perspectives
Research involving (2-(Aminomethyl)phenyl)boronic acid continues to evolve across multiple disciplines. Current applications primarily focus on synthetic organic chemistry, peptide functionalization, and sensor development, but emerging areas include:
Advanced Synthetic Applications
Researchers are exploring new methodologies to incorporate this compound into increasingly complex molecular structures. The development of organoboron acid catalysts represents an exciting frontier, where compounds like (2-(Aminomethyl)phenyl)boronic acid may serve as templates for designing new catalytic systems . These catalysts could potentially facilitate various reactions including esterification, amidation, and multicomponent reactions.
Biological and Medicinal Chemistry Applications
The unique binding properties of (2-(Aminomethyl)phenyl)boronic acid with saccharides and other biomolecules suggest potential applications in:
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Development of more selective saccharide sensors for biomedical applications
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Creation of targeted delivery systems exploiting saccharide recognition
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Design of potential therapeutic agents that leverage the unique binding properties of boronic acids
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